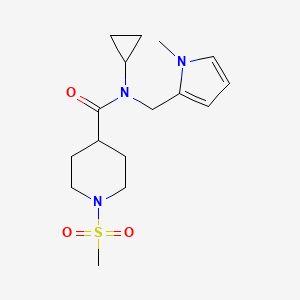
Liarozole dihydrochloride
Übersicht
Beschreibung
Liarozoldihydrochlorid ist ein Imidazolderivat und ein oral aktives Retinsäure-Metabolismus-blockierendes Mittel. Es hemmt die Cytochrom-P450-abhängige 4-Hydroxylierung von Retinsäure, was zu erhöhten Gewebsleveln von Retinsäure führt. Diese Verbindung hat Antitumoraktivität gezeigt und wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt .
Wirkmechanismus
Target of Action
Liarozole dihydrochloride primarily targets the cytochrome P450 (CYP450) enzymes . These enzymes play a crucial role in the metabolism of various substances within the body. Specifically, this compound inhibits the cytochrome P450-dependent 4-hydroxylation of retinoic acid (RA), a process that is primarily carried out by the CYP26 enzyme .
Mode of Action
This compound interacts with its targets, the CYP450 enzymes, by binding to them and inhibiting their activity . This inhibition results in the blockage of the 4-hydroxylation of retinoic acid, a key step in the metabolism of retinoic acid . By blocking this step, this compound effectively increases the tissue levels of retinoic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the retinoic acid metabolic pathway . By inhibiting the 4-hydroxylation of retinoic acid, this compound disrupts the normal metabolism of retinoic acid, leading to an increase in its tissue levels . The downstream effects of this disruption can include various cellular changes, as retinoic acid plays a crucial role in cell differentiation and growth .
Pharmacokinetics
It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of this compound is currently unclear .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell growth and differentiation . By increasing the tissue levels of retinoic acid, this compound can influence the processes of cell differentiation and growth that are regulated by retinoic acid . This can result in antitumoral properties, as seen in some studies .
Biochemische Analyse
Biochemical Properties
Liarozole dihydrochloride inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA), resulting in increased tissue levels of RA . This inhibition is significant, with an IC50 value of 7 μM . The compound’s interaction with the CYP26 enzyme is crucial in its role as a retinoic acid metabolism-blocking agent (RAMBA) .
Cellular Effects
In cellular studies, this compound has shown to inhibit cell proliferation. For instance, in MCF-7 cells, it had an effect of 35% inhibition at 10 μM on cell proliferation . Furthermore, in mesenchymal cells, this compound completely inhibited chondrogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the cytochrome P450 (CYP26)-dependent 4-hydroxylation of retinoic acid (RA) . This inhibition leads to increased tissue levels of RA, which can have various effects on cellular processes .
Temporal Effects in Laboratory Settings
In a phase I/II dose-escalation study, the maximally tolerated dose (MTD) of this compound was determined to be 300 mg twice daily . Side effects that defined the MTD included lethargy, somnolence, body rash, and paresthesias .
Dosage Effects in Animal Models
For example, this compound (5-20 mg/kg; p.o.) reversed the vaginal keratosis caused by estrogen stimulation .
Metabolic Pathways
This compound is involved in the metabolic pathway of retinoic acid (RA). It inhibits the cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA, leading to increased tissue levels of RA .
Transport and Distribution
Given its role as a retinoic acid metabolism-blocking agent, it can be inferred that it interacts with the cytochrome P450 enzyme system .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. As it interacts with the cytochrome P450 enzyme system, it is likely to be found in the endoplasmic reticulum where these enzymes are located .
Vorbereitungsmethoden
Liarozoldihydrochlorid wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Imidazolderivaten synthetisiert. Der Syntheseweg beinhaltet typischerweise die Reaktion von 3-Chlorphenyl mit 1H-Imidazol-1-ylmethyl, gefolgt von weiteren Reaktionen zur Bildung der endgültigen Verbindung. Die industriellen Produktionsmethoden umfassen die Optimierung dieser Reaktionen, um eine hohe Reinheit und Ausbeute zu erreichen .
Analyse Chemischer Reaktionen
Liarozoldihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Produkte zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Es unterliegt Substitutionsreaktionen, bei denen bestimmte Gruppen im Molekül durch andere Gruppen ersetzt werden. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
Liarozoldihydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Cytochrom-P450-Inhibitor in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Wird auf seine Auswirkungen auf den Retinsäure-Metabolismus und seine Rolle in zellulären Prozessen untersucht.
Medizin: Wird auf sein Potenzial zur Behandlung von Erkrankungen wie Prostatakrebs und Ichthyose untersucht. .
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt
Wirkmechanismus
Liarozoldihydrochlorid entfaltet seine Wirkung, indem es die Cytochrom-P450-Enzyme, einschließlich Aromatase und Retinsäure-4-Hydroxylase, hemmt. Diese Hemmung führt zu erhöhten Retinsäure-Spiegeln in Geweben, was verschiedene biologische Wirkungen haben kann. Die Verbindung zeigt auch Antitumoraktivität, indem sie die Androgenbiosynthese hemmt und den Metabolismus von Retinsäure blockiert .
Wissenschaftliche Forschungsanwendungen
Liarozole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a cytochrome P450 inhibitor in various chemical reactions.
Biology: Studied for its effects on retinoic acid metabolism and its role in cellular processes.
Medicine: Investigated for its potential in treating conditions like prostate cancer and ichthyosis. .
Industry: Used in the development of new drugs and therapeutic agents
Vergleich Mit ähnlichen Verbindungen
Liarozoldihydrochlorid ist einzigartig in seiner Fähigkeit, mehrere Cytochrom-P450-Enzyme zu hemmen und den Retinsäure-Metabolismus zu blockieren. Ähnliche Verbindungen umfassen:
Ketoconazol: Ein weiterer Cytochrom-P450-Inhibitor, aber in vivo weniger wirksam als Liarozoldihydrochlorid.
Alprazolam: Ein Isomer von Liarozol, aber die beiden Verbindungen sind in Bezug auf ihre Wirkungen und Anwendungen völlig unabhängig
Eigenschaften
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.2ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;;/h1-11,17H,(H,20,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDMRTVUEJWCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026639 | |
| Record name | Liarozole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883548-96-6 | |
| Record name | Liarozole dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)
![2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2705092.png)

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B2705095.png)
![7-Bromospiro[chromane-2,3'-oxetan]-4-one](/img/structure/B2705097.png)

![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)

![1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2705104.png)



![(3Z)-1-benzyl-3-{[(3-chloro-4-fluorophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2705111.png)

